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Audience: Researchers, scientists, and drug development professionals.

Introduction
Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100

amino acids that play a pivotal role in intracellular signal transduction.[1][2] Their primary

function is to recognize and bind to specific phosphotyrosine (pTyr) motifs on activated receptor

tyrosine kinases (RTKs) and other signaling proteins.[3] This interaction is a critical event that

recruits SH2-containing proteins—such as kinases, phosphatases, and adaptor proteins—to

the plasma membrane, initiating downstream signaling cascades that regulate cell proliferation,

differentiation, and survival.[3]

The peptide sequence pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine) is a

well-established high-affinity binding motif for the SH2 domains of Src family kinases (SFKs),

such as Src and Lck.[4][5] A probe consisting of this peptide, conjugated to a molecule like

Caffeic acid (a widely used scaffold in probe development), can theoretically be used to detect

and characterize SH2 domain-containing proteins in complex biological samples.

This document provides a detailed protocol for the use of a hypothetical Caffeic acid-pYEEIE
probe in a Far-Western blot application. Unlike traditional Western blotting which relies on
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antibodies, Far-Western blotting uses a labeled protein or peptide probe to detect direct

protein-protein interactions on a membrane.[6][7][8] This method is ideal for identifying proteins

that bind to specific peptide motifs.

Data Presentation: Quantitative Binding Affinities
The affinity of the pYEEI motif for SH2 domains is critical for its function as a probe. The

dissociation constant (Kd) is a measure of this affinity, where a lower Kd value indicates a

stronger binding interaction. The data below, gathered from fluorescence-based binding

assays, summarizes the high-affinity interactions of pYEEI-containing peptides with the SH2

domains of Lck and Src.

Peptide Sequence Target SH2 Domain
Dissociation
Constant (Kd)

Assay Type

Ac-pYEEI p56lck 0.1 µM (100 nM) Fluorescence Assay

FTATEC(AANS)QpYE

EIP
p56lck 39.8 nM

Fluorescence Binding

Assay

Data sourced from published studies.[9][10]

Experimental Protocols
Far-Western Blot Protocol for Detection of SH2-Domain
Proteins
This protocol describes the use of a Caffeic acid-pYEEIE probe to detect target proteins (prey)

containing SH2 domains in a cell lysate after separation by SDS-PAGE and transfer to a

membrane. It is assumed the Caffeic acid-pYEEIE probe (bait) is labeled (e.g., with biotin or a

fluorophore) or can be detected by a specific antibody against the Caffeic acid moiety.

I. Materials and Reagents

Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase

inhibitors.

SDS-PAGE: Acrylamide gels, running buffer, loading buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.mybiosource.com/learn/testing-procedures/far-western-blotting/
https://www.labtestsguide.com/far-western-blotting
https://www.biodiscover.com/industry/29084.html
https://pubmed.ncbi.nlm.nih.gov/8988011/
https://pubmed.ncbi.nlm.nih.gov/10052978/
https://www.benchchem.com/product/b15578305?utm_src=pdf-body
https://www.benchchem.com/product/b15578305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer: PVDF membrane (0.45 µm), transfer buffer, methanol.

Denaturation/Renaturation Buffers:

Denaturation Buffer: 6 M Guanidine-HCl in 1X PBS.

Serial Renaturation Buffers: 3 M, 1 M, 0.1 M, and 0 M Guanidine-HCl in 1X PBS

containing 5% glycerol and 2% non-fat milk.

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline

with 0.1% Tween-20 (TBST).

Probe: Caffeic acid-pYEEIE probe (labeled).

Probe Incubation Buffer: 1% BSA in TBST.

Wash Buffer: TBST.

Detection Reagents:

If biotinylated probe: Streptavidin-HRP conjugate.

If using an anti-Caffeic acid antibody: Specific primary antibody and HRP-conjugated

secondary antibody.

Chemiluminescent Substrate (ECL).

Imaging System: CCD camera-based imager or X-ray film.

II. Procedure

Protein Separation and Transfer:

Prepare cell lysates using supplemented lysis buffer.

Separate 20-50 µg of total protein per lane via SDS-PAGE.

Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry

transfer protocol.[7]
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Optional: Briefly stain the membrane with Ponceau S to verify transfer efficiency.

Protein Denaturation and Renaturation (Crucial Step):

Wash the membrane briefly with TBST.

Incubate the membrane in Denaturation Buffer (6 M Guanidine-HCl) for 30 minutes at

room temperature with gentle agitation.

Wash twice with TBST for 5 minutes each.

Perform serial renaturation by incubating the membrane for 15 minutes each in decreasing

concentrations of Guanidine-HCl (3 M, 1 M, 0.1 M, and finally buffer with no Guanidine-

HCl).[11] This allows proteins on the membrane to refold, exposing the SH2 domain

binding pocket.

Blocking:

Wash the membrane twice with TBST for 5 minutes each.

Block the membrane with Blocking Buffer for 1-2 hours at room temperature or overnight

at 4°C to prevent non-specific probe binding.[6]

Probe Incubation:

Dilute the Caffeic acid-pYEEIE probe to its optimal working concentration (e.g., 0.1 - 1

µM, requires optimization) in Probe Incubation Buffer.

Incubate the blocked membrane with the diluted probe solution for 2-3 hours at room

temperature or overnight at 4°C with gentle agitation.[11]

Washing:

Remove the probe solution.

Wash the membrane extensively with TBST (3 x 10 minutes) to remove unbound probe.

Detection:
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For a Biotinylated Probe: Incubate the membrane with Streptavidin-HRP (diluted in Probe

Incubation Buffer) for 1 hour at room temperature.

For an Antibody-based Detection: Incubate with a primary antibody against the Caffeic

acid tag for 1 hour, wash with TBST (3 x 10 min), then incubate with an HRP-conjugated

secondary antibody for 1 hour.

Wash the membrane again with TBST (3 x 10 minutes).

Apply the chemiluminescent substrate according to the manufacturer's instructions.

Imaging:

Capture the chemiluminescent signal using a CCD imager or by exposing the membrane

to X-ray film. The resulting bands correspond to proteins that have bound the Caffeic
acid-pYEEIE probe.

Visualizations
Signaling Pathway Diagram
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Caption: SH2 domain recruitment in Receptor Tyrosine Kinase (RTK) signaling.

Experimental Workflow Diagram
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Caption: Workflow for Far-Western blotting with a peptide probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SH2 domain - Wikipedia [en.wikipedia.org]

2. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC
[pmc.ncbi.nlm.nih.gov]

3. journals.biologists.com [journals.biologists.com]

4. Binding of a high affinity phosphotyrosyl peptide to the Src SH2 domain: crystal structures
of the complexed and peptide-free forms - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Tyrosine Phosphorylation of the Lyn Src Homology 2 (SH2) Domain Modulates Its Binding
Affinity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

6. mybiosource.com [mybiosource.com]

7. labtestsguide.com [labtestsguide.com]

8. Far-Western Blotting protocol_ç��ç�©æ�¢ç´¢ [biodiscover.com]

9. Determination of affinities for lck SH2 binding peptides using a sensitive fluorescence
assay: comparison between the pYEEIP and pYQPQP consensus sequences reveals
context-dependent binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Phosphotyrosine-containing dipeptides as high-affinity ligands for the p56lck SH2 domain
- PubMed [pubmed.ncbi.nlm.nih.gov]

11. Results for "Far-Western Blot" | Springer Nature Experiments
[experiments.springernature.com]

To cite this document: BenchChem. [Western blot protocol using Caffeic acid-pYEEIE as a
probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578305#western-blot-protocol-using-caffeic-acid-
pyeeie-as-a-probe]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15578305?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/SH2_domain
https://pmc.ncbi.nlm.nih.gov/articles/PMC9783222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9783222/
https://journals.biologists.com/jcs/article/1994/Supplement_18/97/57930/Structure-and-function-of-SH2-domains
https://pubmed.ncbi.nlm.nih.gov/7680960/
https://pubmed.ncbi.nlm.nih.gov/7680960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4349988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4349988/
https://www.mybiosource.com/learn/testing-procedures/far-western-blotting/
https://www.labtestsguide.com/far-western-blotting
https://www.biodiscover.com/industry/29084.html
https://pubmed.ncbi.nlm.nih.gov/8988011/
https://pubmed.ncbi.nlm.nih.gov/8988011/
https://pubmed.ncbi.nlm.nih.gov/8988011/
https://pubmed.ncbi.nlm.nih.gov/10052978/
https://pubmed.ncbi.nlm.nih.gov/10052978/
https://experiments.springernature.com/techniques/far-western-blot
https://experiments.springernature.com/techniques/far-western-blot
https://www.benchchem.com/product/b15578305#western-blot-protocol-using-caffeic-acid-pyeeie-as-a-probe
https://www.benchchem.com/product/b15578305#western-blot-protocol-using-caffeic-acid-pyeeie-as-a-probe
https://www.benchchem.com/product/b15578305#western-blot-protocol-using-caffeic-acid-pyeeie-as-a-probe
https://www.benchchem.com/product/b15578305#western-blot-protocol-using-caffeic-acid-pyeeie-as-a-probe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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